molecular formula C12H18N2O B1283902 N-[3-(aminomethyl)phenyl]-3-methylbutanamide CAS No. 918810-73-8

N-[3-(aminomethyl)phenyl]-3-methylbutanamide

Cat. No.: B1283902
CAS No.: 918810-73-8
M. Wt: 206.28 g/mol
InChI Key: FBQAWKBZUZETAK-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-3-methylbutanamide (Chemical formula: C₁₈H₂₂N₂O) is a substituted butanamide derivative featuring a 3-methylbutanamide backbone linked to a biphenyl group with an aminomethyl (-CH₂NH₂) substituent at the meta position . Its structural uniqueness lies in the combination of a branched aliphatic chain and an aromatic system with a primary amine moiety.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6,8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAWKBZUZETAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588197
Record name N-[3-(Aminomethyl)phenyl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-73-8
Record name N-[3-(Aminomethyl)phenyl]-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918810-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminomethyl)phenyl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-3-methylbutanamide typically involves the reaction of 3-(aminomethyl)benzylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Key Characteristics:

  • Biological Activity : Acts as a potent inhibitor of complement factor D, a serine protease critical in the alternative complement pathway. Reported IC₅₀: 120,000 nM .
  • Structural Insights: X-ray crystallography (PDB ID: 6FUJ) reveals its binding mode to complement factor D, where the aminomethylphenyl group engages in hydrogen bonding and hydrophobic interactions within the enzyme's active site .
  • Synthesis: Prepared via multi-step organic synthesis, often involving amide coupling reactions between substituted phenylamines and 3-methylbutanoyl derivatives .

Comparison with Structurally Similar Compounds

N-(3-Aminophenyl)-3-methylbutanamide

  • Structure: Lacks the biphenyl and aminomethyl groups; instead, a single 3-aminophenyl group is attached to 3-methylbutanamide .
  • Activity : Simpler analogs like this are often intermediates in drug synthesis but show reduced inhibitory potency due to the absence of the extended aromatic system.
  • Applications : Primarily used in chemical research rather than therapeutic contexts .

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide

  • Structure: Features a sulfonylamino linker and a trifluoromethyl (-CF₃) group on the phenyl ring .
  • Activity: The electron-withdrawing -CF₃ group enhances metabolic stability but may reduce binding affinity compared to the aminomethyl group in the target compound.

2-Acetyl-3-methyl-N-phenylbutanamide

  • Structure: Contains an acetylated side chain instead of the aminomethylphenyl group .
  • Applications : Used as a synthetic precursor or in materials science .

3,3-Dimethyl-N-[4-(1-Pyrrolidinylsulfonyl)phenyl]butanamide

  • Structure : Incorporates a pyrrolidine-sulfonyl group at the para position of the phenyl ring .
  • Activity : The bulky sulfonamide moiety may sterically hinder binding to flat active sites (e.g., complement factor D), but could enhance selectivity for other targets.
  • Applications : Investigated in kinase inhibition studies .

3-[3-(Aminomethyl)phenyl]-N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]benzamide

  • Structure: Shares the aminomethylphenyl group but replaces 3-methylbutanamide with a benzamide-tetralin hybrid .
  • Activity : Exhibits higher potency (IC₅₀: 54,000 nM) than the target compound, likely due to enhanced hydrophobic interactions from the tetralin moiety .
  • Applications : Advanced lead compound in complement pathway inhibition .

Tabulated Comparison of Key Parameters

Compound Name Structural Features Biological Target IC₅₀/Ki (nM) Key Interactions
N-[3-(Aminomethyl)phenyl]-3-methylbutanamide Biphenyl, aminomethyl, 3-methylbutanamide Complement factor D 120,000 H-bonding, hydrophobic
N-(3-Aminophenyl)-3-methylbutanamide Single 3-aminophenyl, 3-methylbutanamide N/A N/A Intermediate reactivity
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl... Sulfonylamino, -CF₃ Proteases Undisclosed Enhanced stability
3,3-Dimethyl-N-[4-(1-pyrrolidinylsulfonyl)... Pyrrolidine-sulfonyl Kinases Undisclosed Steric bulk
3-[3-(Aminomethyl)phenyl]-N-[(1S)-tetralin... Tetralin-benzamide, aminomethylphenyl Complement factor D 54,000 Hydrophobic, H-bonding

Biological Activity

N-[3-(aminomethyl)phenyl]-3-methylbutanamide, also known as N-(3-aminophenyl)-3-methylbutanamide, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features an amide functional group attached to a 3-aminophenyl ring and a 3-methylbutanamide chain. Its molecular formula is C12H17N2O, and it has a molecular weight of 205.28 g/mol. The compound's structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The exact mechanism of action for this compound remains largely unknown. However, based on its chemical structure, it is hypothesized that the compound may interact with specific proteins or enzymes, leading to alterations in their functions. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other signaling molecules, influencing cellular responses.

Inhibitory Activity

Research has indicated that derivatives of compounds similar to this compound can act as inhibitors of key enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). For instance, studies have shown that certain adamantane derivatives exhibit significant inhibitory activity against this enzyme, which plays a role in glucose metabolism and diabetes management . This suggests that this compound may hold promise in anti-diabetic therapies.

Case Studies

  • Case Study on Enzyme Interaction :
    • A study optimized several derivatives for their inhibitory activity against 11β-HSD1 using structure-based drug design. One derivative demonstrated effective inhibition in both in vitro and ex vivo settings .
  • Tryptase Inhibition :
    • Research on heterodimeric inhibitors demonstrated that compounds structurally related to this compound could effectively inhibit human beta-tryptase. These inhibitors showed improved potency compared to monomeric forms, suggesting the potential for developing more effective therapeutic agents targeting proteases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-aminophenyl)-3-methylbutanamideAmino group at position 2Varies in reactivity
N-(4-aminophenyl)-3-methylbutanamideAmino group at position 4Different steric properties
N-(3-aminophenyl)acetamideAcetamide instead of butanamidePotentially different metabolic pathways

This table highlights how structural variations influence the biological activity and reactivity of these compounds.

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